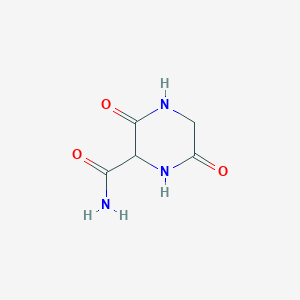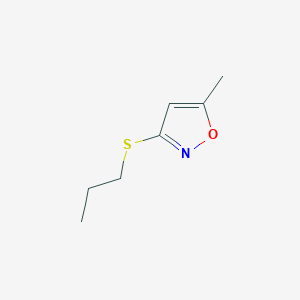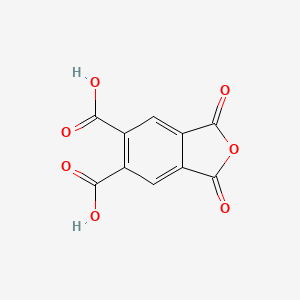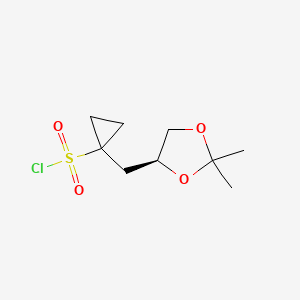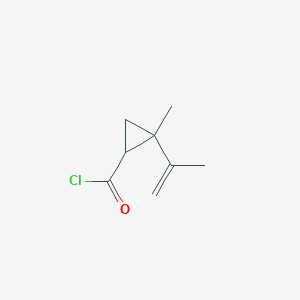
2-Methyl-2-(prop-1-en-2-yl)cyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- is a chemical compound with the molecular formula C8H11ClO. It is a derivative of cyclopropane, featuring a carbonyl chloride group and a methyl group attached to the cyclopropane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the cyclopropanecarboxylic acid is treated with an excess of thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. The use of advanced distillation techniques helps in the separation and purification of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Cyclopropane Derivatives: Formed through addition reactions with alkenes and alkynes.
Applications De Recherche Scientifique
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites in other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid chloride: Similar in structure but lacks the methyl and methylethenyl groups.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclohexanecarbonyl chloride: Contains a six-membered ring and has different reactivity due to ring size.
Uniqueness
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- is unique due to its specific substituents on the cyclopropane ring, which impart distinct reactivity and properties. The presence of the methyl and methylethenyl groups influences its chemical behavior, making it a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
96043-39-9 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-methyl-2-prop-1-en-2-ylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-5(2)8(3)4-6(8)7(9)10/h6H,1,4H2,2-3H3 |
Clé InChI |
FXGJLOMKXCXRNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CC1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


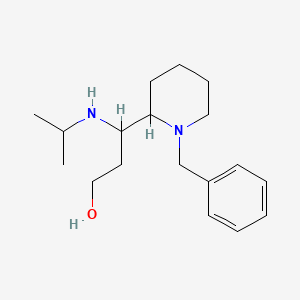
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
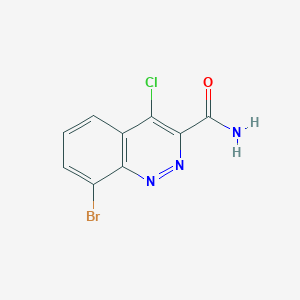
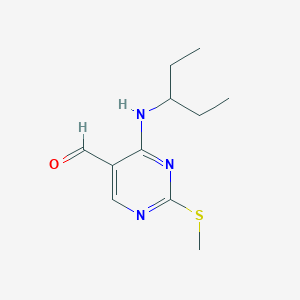
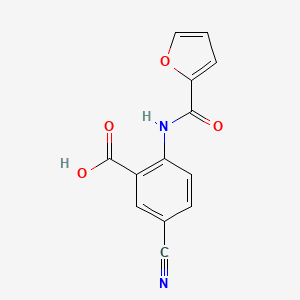
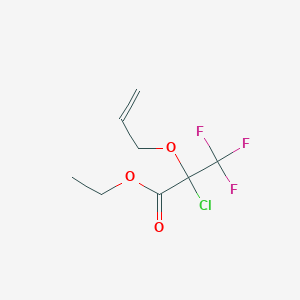
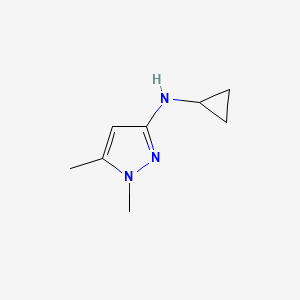
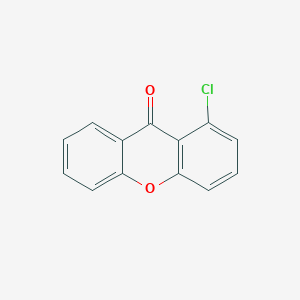
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
